molecular formula C22H24N2O5 B6059315 2-[Benzyl-[[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl]amino]ethanol

2-[Benzyl-[[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl]amino]ethanol

Cat. No.: B6059315
M. Wt: 396.4 g/mol
InChI Key: NJFDHHJYFMFVHQ-UHFFFAOYSA-N
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Description

2-[Benzyl-[[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl]amino]ethanol is a complex organic compound that features a benzodioxole moiety, an oxazole ring, and an ethanolamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl-[[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl]amino]ethanol typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Oxazole Ring: The oxazole ring can be synthesized via a cyclodehydration reaction involving an α-hydroxy ketone and an amide.

    Coupling Reactions: The benzodioxole and oxazole intermediates are coupled using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Ethanolamine Group: The final step involves the reaction of the coupled intermediate with ethanolamine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl-[[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl]amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxazole ring to an oxazoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxazole positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzodioxole ketones, while reduction can produce oxazoline derivatives.

Scientific Research Applications

2-[Benzyl-[[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl]amino]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Benzyl-[[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl]amino]ethanol involves its interaction with cellular targets such as microtubules. The compound binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Benzyl-[[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl]amino]ethanol is unique due to its combination of a benzodioxole moiety, an oxazole ring, and an ethanolamine group. This unique structure contributes to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

2-[benzyl-[[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-15-18(13-24(8-9-25)12-16-6-4-3-5-7-16)23-22(29-15)17-10-19(26-2)21-20(11-17)27-14-28-21/h3-7,10-11,25H,8-9,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFDHHJYFMFVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC3=C(C(=C2)OC)OCO3)CN(CCO)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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